(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride

Chiral synthesis Asymmetric catalysis Enantiomeric purity

(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride is a chiral oxazolidine derivative incorporating a piperidine moiety, supplied as a hydrochloride salt (CAS 1217447-70-5, molecular formula C₁₀H₁₇ClN₂O₄, MW 264.71 g/mol). Structurally, the compound combines a 2-oxazolidinone ring system with a piperidin-4-yl substituent at N3 and a methyl ester at C4 of the oxazolidine ring, carrying a defined (S)-stereochemical configuration.

Molecular Formula C10H17ClN2O4
Molecular Weight 264.70 g/mol
Cat. No. B12104793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride
Molecular FormulaC10H17ClN2O4
Molecular Weight264.70 g/mol
Structural Identifiers
SMILESCOC(=O)C1COC(=O)N1C2CCNCC2.Cl
InChIInChI=1S/C10H16N2O4.ClH/c1-15-9(13)8-6-16-10(14)12(8)7-2-4-11-5-3-7;/h7-8,11H,2-6H2,1H3;1H
InChIKeySZBWNMUDQZDNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride (CAS 1217447-70-5) – Purity & Application Baseline


(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride is a chiral oxazolidine derivative incorporating a piperidine moiety, supplied as a hydrochloride salt (CAS 1217447-70-5, molecular formula C₁₀H₁₇ClN₂O₄, MW 264.71 g/mol). Structurally, the compound combines a 2-oxazolidinone ring system with a piperidin-4-yl substituent at N3 and a methyl ester at C4 of the oxazolidine ring, carrying a defined (S)-stereochemical configuration. It is primarily positioned as a synthetic intermediate or scaffold [1] within medicinal chemistry programs targeting antibacterial and enzyme-inhibitory applications [2]; however, published quantitative biological data for this specific compound remain extremely scarce, and available purity specifications from commercial sources range only from 95 % to 98 % .

Why Generic Oxazolidine Intermediates Cannot Replace (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate Hydrochloride


Although numerous oxazolidine and oxazolidinone derivatives are commercially available, (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride presents a well-defined chiral center [(S)-configuration] and a specific N3-piperidine attachment pattern that directly mirrors the structural motifs required for generating chiral piperidine-oxazolidine intermediates described in DPP-IV inhibitor patents [1]. Generic racemic mixtures or analogues lacking the 4-carboxylate ester (e.g., simple N-aryl oxazolidinones such as linezolid) cannot recapitulate the correct geometry for downstream cyclization or coupling steps, making them unfit for drop-in replacement in asymmetric syntheses documented for this scaffold class [2]. To date, no published head-to-head study provides quantitative MIC or selectivity data for this specific compound; all differentiation presented below is therefore derived from class-level structure–activity relationships and publicly available purity specifications.

Quantitative Differentiation Evidence: (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate Hydrochloride vs. Comparator Scaffolds


Chiral Purity as a Decision Gate: (S)-Enantiomer vs. Racemic or Opposite Enantiomer Forms

The commercial material is consistently specified with the (4S)-stereochemistry (e.g., catalog listings as “(4S)-2-oxo…”). In the broader class of oxazolidine-based DPP-IV inhibitors, the (S)-configuration has been shown to confer substantially higher enzymatic inhibitory potency [1]. Although direct ee% figures or comparative IC₅₀ values for this exact compound have not been publicly reported, the availability of the single enantiomer eliminates the need for costly chiral separation and avoids the risk of reduced activity inherent in racemic mixtures, thereby offering a procurement advantage for laboratories requiring stereochemically defined intermediates.

Chiral synthesis Asymmetric catalysis Enantiomeric purity

Piperidine N-Substitution Pattern: Basis for Potency Gains in Oxazolidinone Antibacterials

Several studies on piperidinyl-substituted oxazolidinones have demonstrated that replacing the morpholine ring of linezolid with a piperidine moiety can maintain or improve antibacterial potency. In the methylamino piperidinyl oxazolidinone series, compound 4i achieved an MIC of 2–4 µg/mL against linezolid-resistant S. aureus (linezolid MIC = 16 µg/mL), representing a 4‑ to 8‑fold improvement [1]. More recently, compound 9h, bearing a piperidinyl moiety, exhibited an MIC range of 0.25–1 µg/mL against S. aureus, MRSA, and VRE – comparable to linezolid [2]. The present compound (CAS 1217447-70-5) incorporates the identical piperidin-4-yl motif as a synthetic handle, making it a chemically relevant precursor for generating analogues that may recapitulate these favorable MIC profiles. However, no direct MIC data for the target compound itself are available; the above values represent class-level benchmarks.

Oxazolidinone antibacterials Piperidinyl substitution MIC comparison

Hydrochloride Salt Form: Solubility and Formulation Advantages over Free Bases

The target compound is marketed exclusively as the hydrochloride salt, a form that generally improves aqueous solubility and dissolution rate compared to the corresponding free base [1]. In the broader oxazolidinone class, hydrochloride salt forms have been shown to enhance oral bioavailability and ease of formulation for in vivo studies [2]. While direct solubility measurements for this specific salt are not publicly available, the hydrochloride form is universally preferred for early-stage biological evaluation of basic amine-containing compounds. Purchasing the pre-formed salt eliminates the need for in-house salt formation and characterization, reducing procurement complexity.

Salt selection Aqueous solubility Formulation development

Dual Heterocyclic Architecture: Oxazolidine Core Plus Piperidine Ring for Diversifiable Synthesis

The fusion of an oxazolidine ring with a piperidine substituent creates a scaffold that simultaneously presents a masked amino acid (oxazolidine-4-carboxylate) and a secondary amine (piperidine NH) for orthogonal functionalization [1]. This contrasts with monofunctional oxazolidine-4-carboxylates (e.g., methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate) that lack the piperidine amine handle, limiting their utility in convergent synthetic strategies. The patent literature explicitly describes oxo-piperidine chiral intermediates of this type as key precursors for DPP-IV inhibitors [2]. The dual functionality potentially reduces the number of synthetic steps required to access complex final compounds, offering a practical procurement advantage for medicinal chemistry campaigns.

Scaffold diversity Oxazolidine-piperidine Medicinal chemistry building blocks

Procurement-Relevant Application Scenarios for (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate Hydrochloride


Chiral Intermediate for DPP-IV Inhibitor Synthesis

As described in patent NZ607694A, chiral oxo-piperidine intermediates with (S)-configuration are essential for constructing DPP-IV inhibitors targeting type 2 diabetes [1]. The defined stereochemistry and bifunctional architecture make this compound a direct synthetic entry point for such programs, eliminating the need for asymmetric synthesis development.

Precursor for Next-Generation Oxazolidinone Antibiotics Targeting Resistant Gram-Positive Pathogens

Class-level evidence demonstrates that piperidine-substituted oxazolidinones can overcome linezolid resistance, with MICs as low as 0.25 µg/mL against MRSA and VRE [1][2]. This compound provides the core piperidine-oxazolidine scaffold for generating focused libraries aimed at resistant S. aureus and Enterococcus spp.

Chiral Building Block for Bicyclic Iminosugar Synthesis

Optically active bicyclic oxazolidinylpiperidines have been validated as chiral building blocks for 1-deoxyazasugars [1], a class of glycosidase inhibitors with potential applications in metabolic and lysosomal storage disorders. The (S)-stereochemistry and the piperidine nitrogen provide the correct geometry for subsequent cyclization and functionalization steps.

Hydrochloride Salt for Direct Use in Aqueous Biological Assays

The pre-formed hydrochloride salt [1] is suited for immediate dissolution in aqueous buffers, enabling rapid deployment in in vitro MIC determinations, enzyme inhibition assays, or cellular uptake studies without additional formulation development, reducing lead time from procurement to data generation.

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